Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate
Description
Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate is a bicyclic carbamate derivative characterized by a 6-oxabicyclo[3.1.0]hexane core. This compound features a tert-butyloxycarbonyl (Boc) protective group attached to a methylene linker at the 3-position of the bicyclic scaffold. Its molecular formula is C₁₀H₁₇NO₃ (molecular weight: 199.25 g/mol) with CAS number 1018908-87-6 . The 6-oxabicyclo[3.1.0]hexane system incorporates an oxygen atom within the bicyclic framework, conferring unique stereoelectronic properties that influence reactivity and solubility. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing complex molecules, particularly in cannabinoid receptor research and enzyme inhibitor development .
Properties
IUPAC Name |
tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-7-4-8-9(5-7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQMOSUYSLJHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2C(C1)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate typically involves the reaction of a suitable oxirane precursor with tert-butyl carbamate. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the carbamate, followed by nucleophilic attack on the oxirane ring . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or oxirane ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate can serve as an intermediate in the synthesis of various organic compounds. Its carbamate functionality allows for nucleophilic substitution reactions, making it useful for generating more complex molecules.
Medicinal Chemistry
The compound's structure suggests potential biological activity, particularly in drug design:
- Anticancer Agents: The bicyclic framework may enhance the selectivity and efficacy of anticancer drugs by improving their pharmacokinetic properties.
- Antimicrobial Activity: Compounds with similar structural motifs have been explored for their antimicrobial properties, indicating that this compound may also possess such activity.
Agrochemicals
The compound can be investigated for use in agrochemical formulations due to its potential as a pesticide or herbicide:
- Pesticidal Activity: The unique structure may contribute to the efficacy of pest control agents.
Polymer Chemistry
This compound could be utilized in the development of polymers with specific properties:
- Additives in Plastics: Its incorporation into polymer matrices may enhance mechanical properties or thermal stability.
Case Study 1: Synthesis of Bicyclic Compounds
A study demonstrated the utility of similar bicyclic carbamates in synthesizing complex natural products through multi-step reactions involving nucleophilic substitutions and cycloadditions, showcasing the versatility of such compounds in organic synthesis .
Case Study 2: Biological Evaluation
Research on related bicyclic compounds has indicated promising results in anticancer assays, suggesting that this compound may exhibit similar properties, warranting further investigation into its biological activities .
Mechanism of Action
The mechanism of action of Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites on proteins or enzymes, leading to covalent modification and inhibition of their activity. This compound may also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 56020-69-0)
- Structure : Contains a 3-oxabicyclo[3.1.0]hexane core with a carboxylate ester at the 6-position.
- Key Differences : Lacks the carbamate group and methylene linker present in the target compound. The ester group may reduce stability under basic conditions compared to the Boc-protected carbamate .
- Applications : Used in asymmetric synthesis due to its rigid bicyclic framework.
Tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS 134575-17-0)
- Structure : Substitutes oxygen in the bicyclo system with nitrogen (3-azabicyclo[3.1.0]hexane).
- This derivative is often employed in CNS drug discovery .
Substituent Position and Functional Group Variations
Comparison with Azabicyclo Analogues
- Azabicyclo Derivatives : Require additional steps for nitrogen incorporation (e.g., reductive amination or cyclization with ammonia derivatives). For instance, tert-butyl N-[3-azabicyclo[3.1.0]hexan-6-yl]carbamate is synthesized via Pd-catalyzed coupling or enzymatic resolution .
- Reactivity : The oxygen atom in 6-oxabicyclo derivatives reduces basicity compared to nitrogen-containing analogues, making them less prone to protonation in physiological environments .
Pharmacological and Physicochemical Properties
Biological Activity
Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate is a compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol. It has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of an oxirane precursor with tert-butyl carbamate, often facilitated by a base like sodium hydride (NaH). This reaction leads to the formation of the bicyclic structure that is characteristic of this compound, which is essential for its biological activity due to its unique reactivity profile.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modifications that can inhibit enzyme functions or alter receptor activities. This mechanism is crucial for understanding its potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Enzyme Inhibition:
- The compound has been investigated for its ability to inhibit specific enzymes, potentially impacting metabolic pathways relevant to diseases such as cancer and inflammation.
2. Antioxidant Properties:
- Preliminary studies suggest that this compound may possess antioxidant capabilities, which could help mitigate oxidative stress in cells .
3. Antimicrobial Activity:
- There are indications that compounds with similar bicyclic structures exhibit antimicrobial properties, suggesting potential applications in treating infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane | Azabicyclic | Antimicrobial |
| Tert-butyl 6-oxa-3-bicyclo[3.1.0]hexane | Bicyclic | Antioxidant |
This table illustrates that while similar compounds may share structural features, their biological activities can vary significantly based on subtle differences in their chemical structure.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
Case Study 1: Enzyme Inhibition
A study demonstrated that a related bicyclic compound effectively inhibited a specific enzyme involved in cancer metabolism, leading to reduced tumor growth in vitro.
Case Study 2: Antioxidant Activity
Research on similar oxirane-containing compounds showed significant free radical scavenging activity, indicating potential protective effects against oxidative damage in cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling bicyclic intermediates with tert-butyl carbamate derivatives. Key steps include:
- Coupling Reactions : Use of tert-butyl carbamate with bicyclo[3.1.0]hexane derivatives under basic conditions (e.g., triethylamine) to introduce the carbamate moiety .
- Catalytic Systems : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., BINAP) for Suzuki-Miyaura cross-coupling reactions, as seen in pyridopyrimidine inhibitor syntheses .
- Reaction Optimization : Controlled temperatures (65–100°C) and inert atmospheres (N₂) to prevent degradation. Ammonia or methanol solutions are used for deprotection .
- Critical Factors : Yield variations (e.g., 20–100 mg scales) depend on catalyst loading, solvent choice (THF, dioxane), and reaction time (1–15 hours) .
Q. How is the stereochemistry of this compound characterized, and why is it critical for biological activity?
- Methodological Answer :
- Analytical Techniques : X-ray crystallography (using SHELX software ) and chiral HPLC are employed to resolve stereoisomers. NMR (¹H/¹³C) confirms relative configurations (e.g., rel-(1R,5S,6r) vs. rel-(1R,5S,6s)) .
- Biological Relevance : Stereochemistry affects binding to enzymes/receptors. For example, exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane derivatives show enhanced analgesic activity compared to endo isomers .
Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- LCMS/HRMS : Monitors molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm molecular weight (e.g., 198.26–578.1 Da) .
- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ 1.4 ppm, carbamate NH at δ 5.1 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>97%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of carbamate derivatives with similar bicyclic frameworks?
- Methodological Answer :
- Comparative SAR Studies : Evaluate structural analogs (e.g., tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate) to isolate the impact of ring size/functional groups on activity .
- Data Normalization : Standardize assay conditions (e.g., enzyme concentration, incubation time) to minimize variability. For example, anti-inflammatory activity is benchmarked against indomethacin .
- Meta-Analysis : Cross-reference biological data from diverse sources (e.g., PubChem, PharmaBlock catalogs) to identify consensus trends .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for carbamate hydrolysis or nucleophilic substitutions to predict reaction pathways .
- Docking Studies : Simulate interactions with enzymatic targets (e.g., bacterial biotin carboxylase) to prioritize derivatives for synthesis .
- Machine Learning : Train models on existing reaction datasets (e.g., coupling yields from ) to optimize conditions for new substrates .
Q. In mechanistic studies, how does the bicyclo[3.1.0]hexane framework influence enzymatic interactions compared to other carbamates?
- Methodological Answer :
- Enzyme Kinetics : Measure inhibition constants (Kᵢ) for bicyclo[3.1.0]hexane derivatives vs. linear carbamates to assess rigidity-enhanced binding .
- Structural Biology : Co-crystallize the compound with target proteins (e.g., topoisomerases) to visualize binding modes via X-ray diffraction .
- Proteomics : Use photoaffinity labeling to identify covalent adducts formed with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
